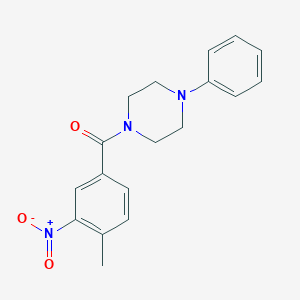![molecular formula C17H23N5O2 B5603076 1-cyclopropyl-5-oxo-N-[1-(2-pyrazinyl)-4-piperidinyl]-3-pyrrolidinecarboxamide](/img/structure/B5603076.png)
1-cyclopropyl-5-oxo-N-[1-(2-pyrazinyl)-4-piperidinyl]-3-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis The synthesis of structures related to 1-cyclopropyl-5-oxo-N-[1-(2-pyrazinyl)-4-piperidinyl]-3-pyrrolidinecarboxamide involves complex reactions, including cycloadditions and nucleophilic substitutions. For instance, compounds with similar structures have been synthesized through multi-step processes involving donor-acceptor cyclopropanes or cyclobutanes treated with triazinanes in the presence of a Lewis acid, leading to pyrrolidines and piperidines under mild conditions (Garve et al., 2017). Moreover, the synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, a compound with a structure bearing resemblance to the target molecule, demonstrates the critical role of nucleophilic substitution reactions and ester hydrolysis in constructing such complex molecules (Zhou et al., 2021).
Molecular Structure Analysis The molecular structure of compounds related to this compound includes various functional groups that play significant roles in their biological activity. For example, the presence of cyclopropyl and piperidinyl groups contributes to the molecule's interaction with biological targets. This interaction has been studied through molecular interaction analysis, highlighting the importance of these functional groups in binding to receptors (Shim et al., 2002).
Chemical Reactions and Properties Chemical reactions involving structures similar to this compound demonstrate a range of reactivities due to their diverse functional groups. For instance, the reactivity of cyclopropyl and piperidinyl groups towards nucleophiles and electrophiles can lead to a variety of chemical transformations, contributing to the versatility of these molecules in synthetic chemistry (Wasserman et al., 1989).
Applications De Recherche Scientifique
Mammalian Topoisomerase II Inhibition
1-Cyclopropyl-6,8-difluoro-1,4-dihydro-7-(2,6-dimethyl-4-pyridinyl)-4-oxo-3-quinolinecarboxylic acid, a compound structurally related to "1-cyclopropyl-5-oxo-N-[1-(2-pyrazinyl)-4-piperidinyl]-3-pyrrolidinecarboxamide," exhibits potent inhibitory activity against mammalian topoisomerase II. This activity translates to modest in vitro cytotoxicity and in vivo activity against P388, demonstrating the compound's potential as an anticancer agent (Wentland et al., 1993).
Cocrystallization with Antitubercular Drugs
Research into the cocrystallization behavior of isomeric pyridine carboxamides with antitubercular drug pyrazinoic acid highlights the structural compatibility and potential for forming both salts and cocrystals with relevant molecules. This study provides insights into the molecular interactions and potential applications of related compounds in tuberculosis treatment (Karothu Durga Prasad et al., 2015).
Synthesis and Reactions as an Antibacterial Agent
The synthesis of 1-cyclopropyl- and 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives, including reactions with pyrrolidine and piperidine, demonstrates the compound's utility in developing antibacterial agents. These compounds show promising antibacterial properties, underscoring their potential in medical applications (Miyamoto et al., 1987).
Adenosine Receptor Antagonism
Compounds with structural similarities to "this compound" have been identified as potent and selective antagonists for A1-adenosine receptors, highlighting potential applications in the treatment of conditions mediated by these receptors (Shamim et al., 1988).
Synthetic Applications
The synthesis of cyclopropanone equivalents from 3-chloropropionic acid, involving reactions with nucleophiles, showcases the versatility of related compounds in organic synthesis, offering pathways to a variety of chemical structures (Wasserman et al., 1989).
Propriétés
IUPAC Name |
1-cyclopropyl-5-oxo-N-(1-pyrazin-2-ylpiperidin-4-yl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2/c23-16-9-12(11-22(16)14-1-2-14)17(24)20-13-3-7-21(8-4-13)15-10-18-5-6-19-15/h5-6,10,12-14H,1-4,7-9,11H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPEZUMYBNOYQHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC(CC2=O)C(=O)NC3CCN(CC3)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[acetyl(methyl)amino]phenyl}-5-chloro-2-methoxybenzamide](/img/structure/B5602993.png)

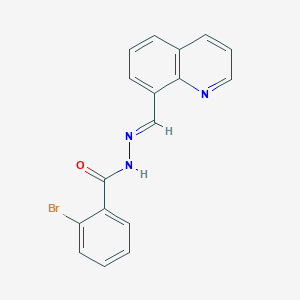
![1-phenyl-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)ethanone](/img/structure/B5603017.png)
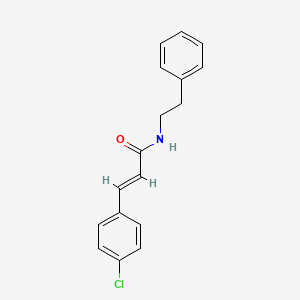
![N-(5-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5603033.png)
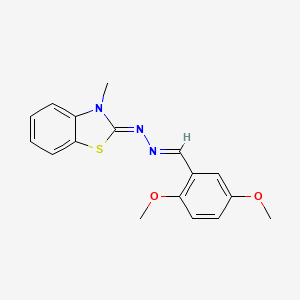
![2-[(3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl)carbonyl]-4H-chromen-4-one](/img/structure/B5603052.png)
![4-{4-[1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1H-imidazol-2-yl]-1H-1,2,3-triazol-1-yl}piperidine hydrochloride](/img/structure/B5603057.png)
![2-{[(2,3-dimethylphenoxy)acetyl]amino}benzamide](/img/structure/B5603064.png)
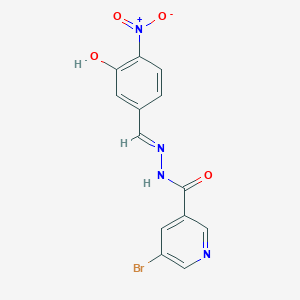

![(1S*,5R*)-6-(cyclobutylmethyl)-3-[3-(3-methoxyphenyl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5603087.png)
